molecular formula C21H13N3OS3 B2667457 5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 622344-66-5

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2667457
CAS RN: 622344-66-5
M. Wt: 419.54
InChI Key: AMKVACRYUREKCA-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as BPTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTTC is a heterocyclic compound that contains a benzothiazole ring, a thiophene ring, and a thiazole ring, making it a versatile molecule with a wide range of applications.

Scientific Research Applications

Synthesis and Characterization

Research in this domain focuses on the synthesis of novel compounds with potential biological activities. The methodologies often involve multi-step syntheses and characterization using techniques such as IR, NMR, and mass spectrometry. For instance, studies have demonstrated the synthesis of novel derivatives with potential antimicrobial properties by cyclocondensation reactions and other synthetic pathways. These compounds are characterized and evaluated for their structural integrity and potential biological activities (Idrees, Kola, & Siddiqui, 2019; Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antitumor Activity

Several studies focus on evaluating the antimicrobial and antitumor properties of synthesized compounds. This research often involves in vitro assays against various bacterial and fungal strains, as well as cancer cell lines, to assess the therapeutic potential. For example, certain derivatives have shown promising antimicrobial activities against pathogenic strains, and some compounds have exhibited significant growth inhibitory effects against human tumor cells (Bikobo et al., 2017; Osmaniye et al., 2018).

Photo-Physical Characteristics

The photo-physical properties of benzothiazole and related derivatives are also a focus, with research exploring the effects of solvent polarity on absorption-emission properties. These compounds exhibit characteristics like excited-state intra-molecular proton transfer (ESIPT) pathways, showcasing their potential in various applications, including fluorescent chemosensors for detecting physiological changes (Padalkar et al., 2011).

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS3/c25-19(24-21-23-15(12-26-21)13-6-2-1-3-7-13)17-10-11-18(27-17)20-22-14-8-4-5-9-16(14)28-20/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKVACRYUREKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzothiazol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

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